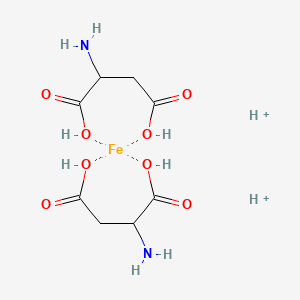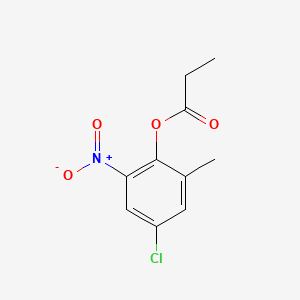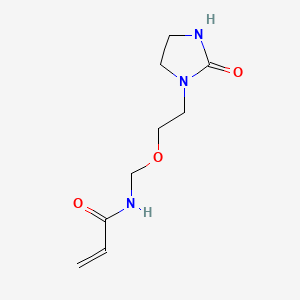
N-((2-(2-Oxoimidazolidin-1-yl)ethoxy)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(2-Oxoimidazolidin-1-yl)ethoxy)methyl)acrylamide is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and functional groups. The compound’s structure includes an acrylamide group, which is known for its polymerization capabilities, and an imidazolidinone ring, which adds to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(2-Oxoimidazolidin-1-yl)ethoxy)methyl)acrylamide typically involves the reaction of 2-(2-oxoimidazolidin-1-yl)ethanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The raw materials are fed into the reactor, and the reaction is monitored and controlled to optimize the conditions. The product is then isolated and purified using industrial-scale techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
N-((2-(2-Oxoimidazolidin-1-yl)ethoxy)methyl)acrylamide undergoes various chemical reactions, including:
Polymerization: The acrylamide group can undergo free radical polymerization to form polymers.
Substitution Reactions: The imidazolidinone ring can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions.
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Polymerization: Poly(this compound)
Substitution Reactions: Substituted imidazolidinone derivatives
Hydrolysis: Corresponding carboxylic acid and amine
Scientific Research Applications
N-((2-(2-Oxoimidazolidin-1-yl)ethoxy)methyl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in creating hydrogels for wound healing and tissue engineering.
Mechanism of Action
The mechanism of action of N-((2-(2-Oxoimidazolidin-1-yl)ethoxy)methyl)acrylamide involves its ability to form covalent bonds with other molecules through its acrylamide group. This reactivity allows it to polymerize and form networks, which can be tailored for specific applications. The imidazolidinone ring provides stability and can interact with various molecular targets, enhancing the compound’s functionality .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate
- N-(2-(2-Oxo-1-imidazolidinyl)ethyl)methacrylamide
- Methacryloxyethyl ethylene urea
Uniqueness
N-((2-(2-Oxoimidazolidin-1-yl)ethoxy)methyl)acrylamide is unique due to its combination of an acrylamide group and an imidazolidinone ring. This combination provides both reactivity and stability, making it suitable for a wide range of applications. Its ability to undergo polymerization and form stable networks sets it apart from other similar compounds .
Properties
CAS No. |
93942-71-3 |
|---|---|
Molecular Formula |
C9H15N3O3 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
N-[2-(2-oxoimidazolidin-1-yl)ethoxymethyl]prop-2-enamide |
InChI |
InChI=1S/C9H15N3O3/c1-2-8(13)11-7-15-6-5-12-4-3-10-9(12)14/h2H,1,3-7H2,(H,10,14)(H,11,13) |
InChI Key |
XQRRIDDPQBRVFF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCOCCN1CCNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



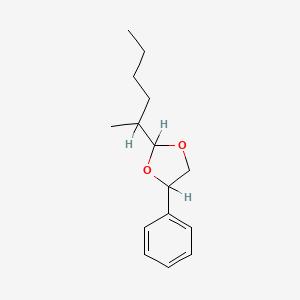


![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)
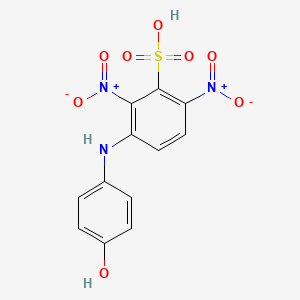
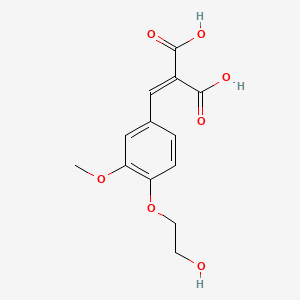
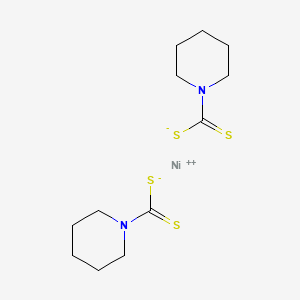

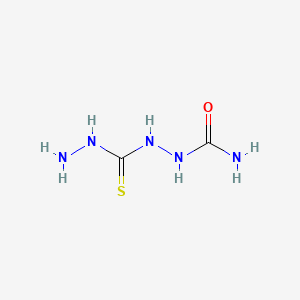
![calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate](/img/structure/B12668653.png)
